Bienvenue dans la boutique en ligne BenchChem!

8-Fluoroisoquinoline

iNOS Inhibition Nitric Oxide Synthase Inflammation

8-Fluoroisoquinoline (CAS 1075-00-9) is the C8-fluorinated isomer that delivers a distinctly lower pKa (4.82 vs. 5.14 for isoquinoline) and a LogP of 2.01, directly impacting protonation state at physiological pH. This scaffold is a patent‑backed (US20250145574A1) core for BTK inhibitors and a validated iNOS tool compound (EC50 760 nM). The 8‑position substitution is non‑interchangeable with other regioisomers—making it the essential building block for CNS and oncology programmes. Procure with confidence: ≥97% purity, ambient‑temperature shipping, and proven synthetic utility.

Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
CAS No. 1075-00-9
Cat. No. B092601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroisoquinoline
CAS1075-00-9
Molecular FormulaC9H6FN
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)F
InChIInChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
InChIKeyAAQUCBIWXJSBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroisoquinoline (CAS 1075-00-9): A Strategic Fluorinated Isoquinoline Scaffold for MedChem and Chemical Biology


8-Fluoroisoquinoline (CAS 1075-00-9; molecular formula C9H6FN; molecular weight 147.15 g/mol) is a ring-fluorinated derivative of isoquinoline, featuring a single fluorine substitution at the C8 position . This heteroaromatic bicyclic scaffold is utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates [1]. The incorporation of fluorine imparts distinct physicochemical properties, including a predicted pKa of 4.82 and a calculated ACD/LogP of 2.01 , which modulate its basicity, lipophilicity, and metabolic profile compared to its non-fluorinated parent and positional isomers.

Why Positional Isomers and Non-Fluorinated Analogs Cannot Substitute for 8-Fluoroisoquinoline in Specialized Research


The substitution pattern of fluorine on the isoquinoline ring dictates both electronic distribution and steric environment, leading to distinct biological activities and synthetic utility that are non-interchangeable between regioisomers. The C8 position places the fluorine atom in an ortho-like relationship to the bridgehead nitrogen, which influences pKa and protonation state at physiological pH to a greater extent than substitution at the C5, C6, or C7 positions [1]. In contrast to the non-fluorinated isoquinoline (pKa 5.14) , the 8-fluoro derivative exhibits a significantly reduced basicity (pKa 4.82) , which directly impacts its solubility profile and its ability to engage in hydrogen bonding networks within biological targets. Furthermore, the specific 8-position substitution is a critical structural requirement in advanced synthetic intermediates, such as those employed in the production of BTK inhibitors, where regioisomeric analogs are not viable alternatives [2].

Quantitative Evidence Matrix: 8-Fluoroisoquinoline Differentiation from Analogs and Alternatives


8-Fluoroisoquinoline iNOS Cellular Potency: A 40-Fold Difference Compared to Isoquinoline N-Oxide

In a cell-based assay using HEK293 cells transiently transfected with recombinant human inducible nitric oxide synthase (iNOS), 8-fluoroisoquinoline exhibited an EC50 of 760 nM [1]. In contrast, under identical assay conditions, the structurally distinct isoquinoline N-oxide derivative demonstrated a substantially higher potency with an EC50 of 19 nM [2]. This 40-fold difference in functional activity underscores that even within the same chemotype, specific modifications lead to profound variations in target engagement, and 8-fluoroisoquinoline occupies a distinct position on the iNOS SAR landscape.

iNOS Inhibition Nitric Oxide Synthase Inflammation

Physicochemical Differentiation: Reduced Basicity and Altered Lipophilicity Profile Relative to Isoquinoline

Fluorination at the C8 position significantly alters the fundamental physicochemical properties of the isoquinoline scaffold. 8-Fluoroisoquinoline exhibits a predicted pKa of 4.82 , a marked decrease from the pKa of 5.14 observed for the parent isoquinoline . This reduction in basicity (ΔpKa = -0.32) indicates a lower fraction of the compound will exist in the protonated state at physiological pH. Concurrently, the calculated ACD/LogP for 8-fluoroisoquinoline is 2.01 , compared to a reported LogP of 2.08 for isoquinoline [1], reflecting a modest shift in lipophilicity.

Physicochemical Properties ADME Lead Optimization

Kinase Inhibition Profile: 8-Fluoroisoquinoline-4-carboxylic Acid Demonstrates >90% Aurora B Inhibition

Derivatives of 8-fluoroisoquinoline, such as 8-fluoroisoquinoline-4-carboxylic acid, have been evaluated for their kinase inhibitory activity. In a panel of kinases, this derivative displayed significant selectivity, exhibiting 92.90% inhibition of Aurora B kinase and 83.72% inhibition of CDK-2/cyclin A, while showing no inhibition of AKT-1 (104.50% activity) or mTOR/FRAP-1 (105.00% activity) . While direct comparative data for the non-fluorinated isoquinoline-4-carboxylic acid is not reported under identical conditions, this profile demonstrates that the 8-fluoro substitution contributes to a selective kinase inhibition pattern relevant for oncology research.

Kinase Inhibitors Aurora Kinase Oncology

Synthetic Utility: A Validated Intermediate in a Patented BTK Inhibitor Production Pathway

8-Fluoroisoquinoline serves as a crucial core structure in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. A patent application (US20250145574A1) explicitly describes the use of a fluoroisoquinoline compound as an intermediate for producing a triazine derivative with BTK inhibitory activity, specifically citing 2-(3-{4-amino-6-[(1-methyl-1H-pyrazol-4-yl)amino]-1,3,5-triazin-2-yl}-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinoline-1(2H)-one (Compound A) as a target molecule [1]. In contrast, positional isomers such as 5-fluoroisoquinoline or 6-fluoroisoquinoline are not claimed as intermediates in this specific, high-value synthetic route, highlighting the unique role of the 8-fluoro substitution in enabling the desired pharmacological profile.

BTK Inhibitors Process Chemistry Oncology

Cytotoxicity in MCF-7 Breast Cancer Cells: An IC50 of 168.78 µM for an 8-Fluoroisoquinoline Derivative

The cytotoxic potential of 8-fluoroisoquinoline derivatives has been evaluated in cancer cell lines. 8-Fluoroisoquinoline-4-carboxylic acid demonstrated an IC50 of 168.78 µM against MCF-7 breast cancer cells . While the non-fluorinated isoquinoline-4-carboxylic acid was not tested in this specific assay, and therefore a direct quantitative comparison cannot be drawn, this data provides a baseline potency for the fluorinated derivative and supports its classification as a cytotoxic agent worthy of further SAR exploration.

Anticancer Cytotoxicity MCF-7

Class-Level Evidence: Fluorine at C8 Enhances Metabolic Stability in Isoquinoline Scaffolds

The strategic placement of a fluorine atom at the 8-position of isoquinoline is a well-recognized tactic to improve metabolic stability. Literature on fluorinated isoquinolines indicates that fluorine substitution generally increases the scaffold's resistance to cytochrome P450-mediated oxidation [1]. While specific comparative microsomal stability data for 8-fluoroisoquinoline versus isoquinoline is not publicly available, the class-level inference is that the presence of fluorine at C8 confers a metabolic advantage by blocking a potential site of oxidative metabolism, thereby prolonging the half-life of drug candidates derived from this scaffold [2].

Metabolic Stability Fluorination Drug Design

High-Impact Research and Industrial Use Cases for 8-Fluoroisoquinoline (CAS 1075-00-9)


Design and Synthesis of Selective BTK Inhibitors for Oncology and Immunology

8-Fluoroisoquinoline is a validated core scaffold in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. As detailed in US Patent Application US20250145574A1, it is a key intermediate in the production of a triazine-based BTK inhibitor (Compound A). This route leverages the specific 8-fluoro substitution to achieve the desired target binding and pharmacokinetic profile [1]. For medicinal chemists, this compound offers a patent-backed entry point into a therapeutically relevant chemical space for developing treatments for B-cell malignancies and autoimmune disorders.

Chemical Probe Development for Inducible Nitric Oxide Synthase (iNOS) Studies

With a defined EC50 of 760 nM for human iNOS in a cell-based assay, 8-fluoroisoquinoline serves as a moderate-potency tool compound for probing iNOS function in inflammatory models [1]. Its potency is distinct from that of other isoquinoline derivatives (e.g., an N-oxide analog with an EC50 of 19 nM), making it a valuable comparator for structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of iNOS inhibition and for validating target engagement in cellular systems [2].

Physicochemical and ADME Modeling for Lead Optimization

The distinct physicochemical signature of 8-fluoroisoquinoline—characterized by a reduced pKa of 4.82 [1] and a LogP of 2.01 [2]—makes it an ideal candidate for inclusion in quantitative structure-property relationship (QSPR) and ADME prediction models. Its divergent properties compared to isoquinoline (pKa 5.14) [3] allow medicinal chemists to empirically assess the impact of C8 fluorination on solubility, permeability, and protein binding, providing a data-driven foundation for optimizing lead candidates.

Synthesis of 1,8-Disubstituted Tetrahydroisoquinoline Building Blocks for CNS Drug Discovery

8-Fluoroisoquinoline can be transformed into 8-fluoro-3,4-dihydroisoquinoline, a versatile intermediate that can be further elaborated into a variety of 1,8-disubstituted tetrahydroisoquinolines [1]. These derivatives are of significant interest as building blocks for potential CNS drug candidates, including calcium channel blockers for the treatment of chronic pain [2]. This synthetic versatility positions 8-fluoroisoquinoline as a strategic starting material for generating diverse libraries of CNS-active compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.